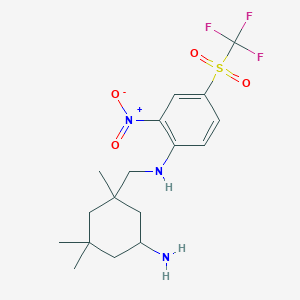

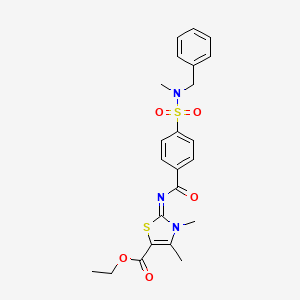

N-((5-amino-1,3,3-trimethylcyclohexyl)methyl)-2-nitro-4-((trifluoromethyl)sulfonyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-1,3,3-trimethylcyclohexanemethylamine, also known as Isophorone diamine (IPD), is a cyclo-aliphatic diamine . It’s mainly used as an epoxy curing agent .

Synthesis Analysis

A new Schiff base, 2-[(5-Amino-1,3,3-trimethyl-cyclohexyl methyl imino)-methyl]-4-bromo-phenol (L1) was synthesized from 5-bromo salicylaldehyde and isophoronediamine . The reaction was monitored using FT-IR, UV-Vis, 1H and 13C NMR spectroscopic methods .Chemical Reactions Analysis

Isophorone diamine is widely used as a hardener to cure a variety of epoxy-based resins, such as diglycidyl ether bisphenol A (DGEBA) and diglycidyl ether 1,4-butanediol (DGEBU) .Physical And Chemical Properties Analysis

5-Amino-1,3,3-trimethylcyclohexanemethylamine has a molecular weight of 170.30, a refractive index of 1.488 (lit.), a boiling point of 247 °C (lit.), a melting point of 10 °C (lit.), and a density of 0.922 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Methodology for Specific Conversion of Primary Aromatic Amines

A study by Pera et al. (2006) presents a synthetic methodology for the specific conversion of primary aromatic amines into their N-monomethyl derivatives under mild conditions. This process involves treating anilines with 4-nitrobenzenesulfonyl (nosyl) chloride to generate sulfonamides, followed by N-methylation and removal of the nosyl protecting group. This method is efficient and yields exclusively N-monomethyl-anilines (Pera, Leggio, & Liguori, 2006).

Visible-Light-Induced, Iridium-Catalyzed Reactions

Lenhart and Bach (2014) explored visible-light-induced, iridium-catalyzed reactions involving N-methyl-N-((trimethylsilyl)methyl)aniline and cyclic α,β-unsaturated carbonyl compounds. This study highlights the potential for creating diverse organic compounds through such reactions, with a focus on the formation of aminomethyl radical addition products and tricyclic compounds (Lenhart & Bach, 2014).

Nitration of Aromatic Compounds

Zolfigol et al. (2012) designed an ionic liquid, 3-methyl-1-sulfonic acid imidazolium nitrate, for the efficient nitration of aromatic compounds, including aniline derivatives. This research provides insights into the use of novel reagents for the modification of aromatic compounds, emphasizing the in situ generation of nitrogen dioxide (Zolfigol et al., 2012).

Preparation of α-amino Ketones and β-amino Hydroxylamines

Ruano et al. (2006) investigated the preparation of α-amino ketones and β-amino hydroxylamines using asymmetric aza-Henry reactions of N-p-tolylsulfinylimines. This study provides a method for synthesizing key intermediates for biologically active compounds, which is relevant to pharmaceutical research (Ruano, López-Cantarero, Haro, Alemán, & Cid, 2006).

Antibacterial Activity of Substituted Anilides

Research conducted by Linfield et al. (1983) focuses on the antibacterial activity of substituted anilides of carboxylic and sulfonic acids. Their findings emphasize the importance of chemical structure in determining the biological activity against Gram-positive species, which is crucial for the development of new antimicrobial agents (Linfield, Micich, Montville, Simon, Murray, & Bistline, 1983).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(5-amino-1,3,3-trimethylcyclohexyl)methyl]-2-nitro-4-(trifluoromethylsulfonyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24F3N3O4S/c1-15(2)7-11(21)8-16(3,9-15)10-22-13-5-4-12(6-14(13)23(24)25)28(26,27)17(18,19)20/h4-6,11,22H,7-10,21H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZUTZHCCRCZKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(C1)(C)CNC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-])N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F3N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-amino-1,3,3-trimethylcyclohexyl)methyl)-2-nitro-4-((trifluoromethyl)sulfonyl)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2773291.png)

![7-Chloro-2-(2-(diethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2773293.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2773294.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-difluorobenzamide](/img/structure/B2773296.png)

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2773306.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2773308.png)

![N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2773311.png)